tradcH is a heterobifunctional organic ligand. [] This means it contains two different functional groups within its structure that can participate in distinct chemical interactions. [] In this case, tradcH incorporates both a carboxylic acid group and a 1,2,4-triazole group. [] These functional groups are connected via a rigid 1,3-adamantanediyl spacer. []
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a chemical compound that features a unique structure combining the adamantane core with a triazole moiety. This compound is classified as a heterocyclic organic compound, specifically containing nitrogen in its ring structure. The presence of the chloro substituent on the triazole ring enhances its biological activity and potential applications in medicinal chemistry.
In terms of classification, 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid falls under the category of triazole derivatives, which are known for their diverse biological activities. This compound is particularly noted for its potential use in pharmaceuticals due to its structural characteristics that may influence its interaction with biological systems .
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with chloro-substituted triazoles under controlled conditions.
The synthesis may involve:
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles. Notable reactions include:
These reactions require specific conditions such as acidic or basic catalysts and appropriate solvents to facilitate the transformation while minimizing side products .
The mechanism of action for compounds like 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-stacking interactions that are crucial for binding affinity.
Research indicates that similar compounds have shown activity against various biological targets, suggesting that this compound may exhibit antimicrobial or anticancer properties due to its structural features .
These properties are critical for understanding how the compound behaves under different conditions and its potential applications in scientific research .
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has several potential applications in scientific research:
The ongoing research into this compound continues to reveal new possibilities for its application across various scientific fields .
The core structure features an adamantane scaffold substituted at the bridgehead position (C1) with a carboxylic acid group and at the tertiary carbon (C3) with a 3-chloro-1,2,4-triazole ring. The IUPAC name, 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid, systematically describes this arrangement. Key identifiers include:
Table 1: Structural Identifiers of 3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic Acid
Identifier | Value |
---|---|
IUPAC Name | 3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
CAS No. | 400869-55-8 |
Molecular Formula | C₁₃H₁₆ClN₃O₂ |
Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
While direct crystallographic data for the title compound is limited in the search results, its structural analog, 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (trzadc), reveals key insights. The crystal lattice of trzadc shows:
Table 2: Hydrogen Bonding Parameters in Analogous Triazole-Adamantane Carboxylic Acids
Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Observed Structure |
---|---|---|---|
O–H···N (triazole) | 1.82–1.85 | 168–172 | 1D chains |
C–H···O (carboxyl) | 2.30–2.50 | 145–155 | Layered networks |
The compound’s properties are defined by its hybrid structure:
Table 3: Physicochemical Profile
Property | Value/Description |
---|---|
Appearance | Colorless crystalline solid |
Melting Point | 201–202°C (non-chloro analog) |
Solubility | DMSO > Methanol > Water |
Storage Conditions | –20°C, inert atmosphere |
NMR Spectroscopy (Predicted):
IR Spectroscopy:
Mass Spectrometry:
Table 4: Key Spectroscopic Assignments
Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | δ 8.2–8.5 | Triazole H-5 |
¹³C NMR | δ 175–178 | Carboxyl carbon |
IR | 1680–1720 | C=O stretch |
MS | 282.74 | [M+H]⁺ |
Table of Related Compounds
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9